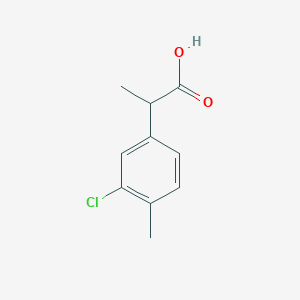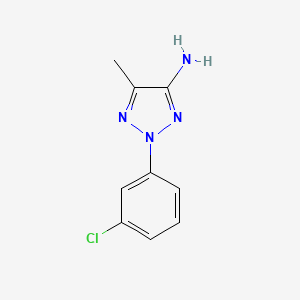![molecular formula C8H15N3O B13071014 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13071014.png)
1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butoxy group attached to the methyl group at the 1-position of the pyrazole ring, and an amine group at the 4-position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine typically involves the reaction of tert-butyl alcohol with a suitable pyrazole derivative. One common method is the alkylation of pyrazole with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste. The use of tert-butyl alcohol and pyrazole derivatives in a flow microreactor can lead to efficient and sustainable production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazole-4-methylamine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxybis(dimethylamino)methane: Another compound with a tert-butoxy group, used as a reagent in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and as protecting groups in organic synthesis.
Uniqueness
1-[(tert-Butoxy)methyl]-1H-pyrazol-4-amine is unique due to its specific structure, which combines a pyrazole ring with a tert-butoxy group and an amine group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-8(2,3)12-6-11-5-7(9)4-10-11/h4-5H,6,9H2,1-3H3 |
InChI Key |
QPAGCZVCJPDNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=C(C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)







![2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071002.png)
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
